molecular formula C25H24N4O3 B2567812 N-(4-isopropylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1251634-04-4

N-(4-isopropylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No. B2567812
M. Wt: 428.492
InChI Key: GCHKJJPNUDMATF-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Assessment

Compounds with the 1,2,4-oxadiazole cycle have attracted attention due to their varied biological properties. A study by Karpina et al. (2019) developed a method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides. This synthesis process begins with commercially available chloropyridine carboxylic acids and amidoximes, leading to the formation of chloro-[3-R-1,2,4-oxadiazol-5-yl]pyridines. The synthesized compounds were then assessed for their pharmacological activity, showcasing a pathway for obtaining diverse functionalized triazolopyridine derivatives with potential biological applications (Karpina et al., 2019).

Oxidation Reactivity and Synthetic Applications

The chemical oxidation of related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamides, has been explored to understand their reactivity channels. The study by Pailloux et al. (2007) detailed synthetic routes and oxidation reactions leading to various products. These findings have implications for designing compounds with tailored properties for specific scientific applications, demonstrating the versatility of acetamide derivatives in synthetic chemistry (Pailloux et al., 2007).

Anticancer Properties

Vinayak et al. (2014) synthesized novel 2-chloro N-aryl substitutedacetamide derivatives containing a 1,3,4-oxadiazole moiety and evaluated their cytotoxicity against various cancer cell lines. This study highlights the potential anticancer applications of such compounds, with specific derivatives showing significant cytotoxicity. The results suggest the utility of these compounds in developing new anticancer agents, providing a foundation for further research into their mechanism of action and therapeutic potential (Vinayak et al., 2014).

Antibacterial Activity

Compounds containing the 1,3,4-oxadiazole nucleus have been synthesized and screened for antibacterial activity. The synthesis and evaluation of N-substituted acetamide derivatives by Iqbal et al. (2017) demonstrated moderate inhibitory effects against both Gram-negative and Gram-positive bacteria. This research contributes to the ongoing search for new antibacterial agents, particularly in the face of rising antibiotic resistance (Iqbal et al., 2017).

properties

IUPAC Name

2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-16(2)18-10-12-19(13-11-18)26-22(30)15-29-14-6-9-21(25(29)31)24-27-23(28-32-24)20-8-5-4-7-17(20)3/h4-14,16H,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHKJJPNUDMATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

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